molecular formula C20H23ClN2 B12491612 N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}butan-1-amine

N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}butan-1-amine

Cat. No.: B12491612
M. Wt: 326.9 g/mol
InChI Key: DKTSXVCVRVVNFH-UHFFFAOYSA-N
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Description

N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}butan-1-amine is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities. This compound features a 2-chlorobenzyl group attached to the indole ring, which is further linked to a butan-1-amine chain. The unique structure of this compound makes it a subject of interest in various scientific research fields.

Properties

Molecular Formula

C20H23ClN2

Molecular Weight

326.9 g/mol

IUPAC Name

N-[[1-[(2-chlorophenyl)methyl]indol-3-yl]methyl]butan-1-amine

InChI

InChI=1S/C20H23ClN2/c1-2-3-12-22-13-17-15-23(20-11-7-5-9-18(17)20)14-16-8-4-6-10-19(16)21/h4-11,15,22H,2-3,12-14H2,1H3

InChI Key

DKTSXVCVRVVNFH-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=CN(C2=CC=CC=C21)CC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}butan-1-amine typically involves multiple steps. One common method starts with the preparation of the indole core, which can be synthesized using the Fischer indole synthesis. This involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .

Once the indole core is prepared, it is then functionalized with a 2-chlorobenzyl group. This can be achieved through a nucleophilic substitution reaction where the indole nitrogen attacks the 2-chlorobenzyl chloride, forming the desired N-substituted indole .

The final step involves the attachment of the butan-1-amine chain. This can be done through a reductive amination reaction, where the indole derivative is reacted with butanal in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}butan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted indole derivatives .

Mechanism of Action

The mechanism of action of N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}butan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}butan-1-amine is unique due to its specific combination of the indole core, 2-chlorobenzyl group, and butan-1-amine chain.

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